2,5,7-triphenylpyrazolo[1,5-a]pyrimidine
Overview
Description
2,5,7-Triphenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
The synthesis of 2,5,7-triphenylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds. One common method includes the reaction of 5-amino-3-phenylpyrazole with benzoylacetone under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,5,7-Triphenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the phenyl groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,5,7-Triphenylpyrazolo[1,5-a]pyrimidine has been widely studied for its applications in:
Mechanism of Action
The mechanism of action of 2,5,7-triphenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
2,5,7-Triphenylpyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine: Similar structure but with methyl groups instead of phenyl groups, leading to different chemical and physical properties.
2,5,7-Trisubstituted pyrazolo[1,5-a]pyrimidines: These compounds have various substituents at positions 2, 5, and 7, which can significantly alter their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical properties and potential for diverse applications.
Properties
IUPAC Name |
2,5,7-triphenylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3/c1-4-10-18(11-5-1)21-16-23(20-14-8-3-9-15-20)27-24(25-21)17-22(26-27)19-12-6-2-7-13-19/h1-17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZVZFBNBDNNBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC(=NN23)C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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